Fmoc-L-phenylalanyl chloride
Overview
Description
Synthesis Analysis
The synthesis of Fmoc-L-phenylalanyl chloride and similar Fmoc-protected amino acids employs various strategies, including direct synthesis using organozinc chemistry for protected amino acids and in situ generation techniques. For example, the direct synthesis approach has been applied to create polymethoxylated phenylalanines and 4-oxoamino acids, showcasing the versatility of organozinc reagents in coupling with a range of electrophiles under palladium catalysis (Deboves, Montalbetti, & Jackson, 2001). Additionally, the in situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate presents a straightforward method for facilitating difficult couplings in solid-phase peptide synthesis, highlighting the efficiency and racemization-free nature of this approach (Falb, Yechezkel, Salitra, & Gilon, 1999).
Scientific Research Applications
Summary of the Application
Fmoc-L-phenylalanyl chloride is used in the fabrication of various biofunctional hydrogel materials . These materials can be created in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
Methods of Application
The self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine is described in the study . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
Results or Outcomes
The study found that short peptides bearing an aromatic group at their N-termini have a robust potential to self-assemble into supramolecular nanostructures under aqueous conditions with subsequent hydrogel formation . The research activity has facilitated the discovery that simple dipeptides bearing the Fmoc group give rise to hydrogels .
Understanding Self-Assembly to Hydrogel Formation
Summary of the Application
Fmoc-L-phenylalanyl chloride plays a crucial role in understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation . Hydrogels of low molecular weight molecules are important in biomedical applications .
Methods of Application
The study used physical and thermal stimuli for solubilizing Fmoc-L-phenylalanyl chloride above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of Fmoc-L-phenylalanyl chloride to gel formation is described .
Results or Outcomes
The collective action of different non-covalent interactions plays a role in making Fmoc-L-phenylalanyl chloride hydrogel . A new polymorphic form of Fmoc-L-phenylalanyl chloride was also reported after transitioning to hydrogel .
Construction of Hydrogels
Summary of the Application
Fmoc-L-phenylalanyl chloride has been used to construct hydrogels, which find a wide range of applications .
Methods of Application
The study demonstrates the importance of an additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc functionalized amino acids for the construction of hydrogels .
Results or Outcomes
The study found that several hydrogels have been prepared from mono Fmoc-functionalized amino acids .
Peptide Synthesis
Summary of the Application
Fmoc-L-phenylalanyl chloride is often used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play many important roles in biological systems .
Methods of Application
The Fmoc group is used as a protective group for the amino group during peptide synthesis . The Fmoc group can be removed under mild basic conditions, which allows for the addition of the next amino acid in the sequence .
Results or Outcomes
The use of Fmoc-L-phenylalanyl chloride in peptide synthesis has enabled the production of a wide range of peptides, which are used in research and therapeutic applications .
Safety And Hazards
Future Directions
Fmoc-L-phenylalanyl chloride has potential applications in various fields. For instance, Fmoc-dipeptides comprising α-methyl-L-phenylalanine can be used to fabricate various biofunctional materials . Also, Fmoc-phenylalanine nanofibrillar hydrogel has shown antimicrobial action against both Gram-positive and Gram-negative bacteria .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXUKFFZHLNMX-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449033 | |
Record name | FMOC-L-PHENYLALANYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-phenylalanyl chloride | |
CAS RN |
103321-57-9 | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103321-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FMOC-L-PHENYLALANYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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